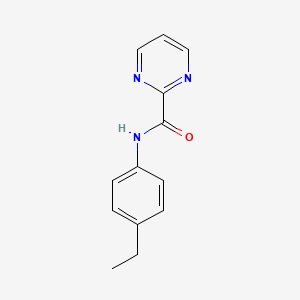

![molecular formula C16H11FN2O2 B5559592 (4-氟苯基)[3-(2-羟基苯基)-1H-吡唑-4-基]甲酮](/img/structure/B5559592.png)

(4-氟苯基)[3-(2-羟基苯基)-1H-吡唑-4-基]甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar fluorine-containing pyrazole derivatives involves various chemical reactions, starting from basic raw materials to the final compound. These synthesis procedures typically include condensation reactions, the use of oxidizing agents, and sometimes, microwave-assisted synthesis for efficiency and regioselectivity. For instance, a regioselective synthesis method reported involves 1,3-dipolar cycloaddition reactions of nitrile imines generated in situ from hydrazonoyl chloride and triethylamine with 3-formylchromones (Alizadeh et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the compound of interest, has been characterized using various spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These studies reveal the geometric parameters, bond lengths, angles, and confirm the regioselectivity of the synthesis process. For example, one study employed X-ray diffraction to determine the molecular structure of a related compound, providing insights into its stereochemistry and confirming the expected structure (Cao et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions based on their functional groups. These reactions include further substitution reactions, cycloadditions, and the formation of Schiff bases when reacted with aldehydes or ketones. The presence of the fluorine atom and the hydroxyphenyl group in these compounds plays a crucial role in their reactivity and the type of reactions they can undergo.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, depend on their specific chemical structure. The presence of substituents like the fluorophenyl group influences these properties by affecting the molecule's polarity and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of "(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone" and similar compounds include their reactivity towards various reagents, stability under different conditions, and their acidity or basicity. The electronic structure, including the distribution of electrons across the molecule, influences its reactivity and interactions with biological targets.

科学研究应用

抗分枝杆菌和抗菌活性

与(4-氟苯基)[3-(2-羟基苯基)-1H-吡唑-4-基]甲酮结构相关的化合物已被研究其抗分枝杆菌和抗菌特性。例如,通过查耳酮与苯肼反应合成的新的衍生物对耐异烟肼的结核分枝杆菌表现出显着的抗分枝杆菌活性,展示了这些化合物在治疗细菌感染中的治疗潜力 (Ali & Yar, 2007)。此外,合成了含氟吡唑和吡唑基苯并[d]恶唑,并显示出有希望的抗菌和抗真菌活性,表明它们在开发新的抗菌剂中的用途 (Gadakh et al., 2010)。

合成应用

(4-氟苯基)[3-(2-羟基苯基)-1H-吡唑-4-基]甲酮衍生物的合成已通过各种方法实现,突出了它们在有机合成中的多功能性。一种值得注意的方法涉及使用 1,3-偶极环加成反应区域选择性合成吡唑衍生物,展示了这些化合物的高效途径 (Alizadeh et al., 2015)。该方法强调了这些化合物在开发新的化学实体中的合成用途。

抗真菌和抗肿瘤活性

进一步的研究探索了这些化合物的抗真菌和抗肿瘤潜力。例如,已评估氟代吡唑基苯并恶唑的生物活性,一些衍生物显示出有希望的抗真菌特性 (Jadhav et al., 2015)。此外,某些衍生物已证明对多种癌细胞系的增殖具有明显抑制作用,表明它们在癌症治疗中的潜在应用 (Tang & Fu, 2018)。

属性

IUPAC Name |

(4-fluorophenyl)-[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-11-7-5-10(6-8-11)16(21)13-9-18-19-15(13)12-3-1-2-4-14(12)20/h1-9,20H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZLCJQXYHTYFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-fluorophenyl)[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)

![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)

![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)

![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)